2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile
Overview
Description
The compound “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” is an indole derivative. It has been studied for its potential as a chemoprotective agent against organ damage induced by the anticancer drug cisplatin .
Molecular Structure Analysis
The molecular structure of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” consists of an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position. The 3-position of the indole ring is connected to an acetonitrile group .Scientific Research Applications
Anti-inflammatory and Analgesic Agent
Indole derivatives, including 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile , have been synthesized and evaluated for their anti-inflammatory and analgesic activities . These compounds have shown significant potential in reducing inflammation and acting as pain relievers. They work by inhibiting cyclooxygenase enzymes, particularly COX-2, which are key players in the inflammatory process.
Ulcerogenic Activity Modulation
The same series of indole derivatives have also been tested for their ulcerogenic activity . This involves assessing the potential of these compounds to cause gastric ulcers, which is a common side effect of many anti-inflammatory drugs. Some derivatives have shown a reduced ulcerogenic index, indicating a lower risk of causing ulcers.
Antiviral Applications
Indole derivatives exhibit antiviral activities, with some compounds showing inhibitory effects against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of derivatives that can interact with viral components, potentially leading to new antiviral drugs.
Anticancer Properties
The indole nucleus is present in many natural and synthetic compounds with anticancer properties. Derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile have been explored for their ability to bind to various cancer-related targets . This includes the investigation of their binding affinity to human serum albumin, which is relevant for drug delivery in cancer therapy.
Chemical Synthesis and Catalysis
This compound is used as a reactant in the synthesis of various indole derivatives, such as indolylquinoxalines and alkylindoles . It participates in reactions like Ir-catalyzed reductive alkylation and palladium acetate-catalyzed arylation, which are important for creating complex molecules for further pharmacological evaluation.
Enantioselective and Stereoselective Synthesis
The compound is also employed in enantioselective Friedel-Crafts alkylation reactions and in the stereoselective synthesis of cyclopentaindolones . These types of reactions are crucial for creating molecules with specific three-dimensional orientations, which can greatly influence their biological activity.
Mechanism of Action
Target of Action
It is noted that similar compounds have been evaluated for their antiproliferative activities against various cancer cell lines .
Mode of Action
Related compounds have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Biochemical Pathways
It is known that compounds that inhibit tubulin polymerization affect the microtubule dynamics, disrupting cell division and leading to cell death .
Result of Action
Similar compounds have shown effective activities towards various tumor cell lines .
Action Environment
It is generally known that factors such as temperature, ph, and light can affect the stability and activity of chemical compounds .
Future Directions
The potential of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” as a chemoprotective agent against cisplatin-induced organ damage is promising. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHBEZHHXYWLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile |
Synthesis routes and methods
Procedure details
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